molecular formula C16H16ClNO2S B12435067 1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole

1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole

Cat. No.: B12435067
M. Wt: 321.8 g/mol
InChI Key: XWHYTBNJMLPYLV-UHFFFAOYSA-N
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Description

1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole typically involves the reaction of 2,3-dihydroindole with 4-(2-chloroethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • 1-[4-(2-Bromoethyl)phenyl]sulfonyl-2,3-dihydroindole
  • 1-[4-(2-Iodoethyl)phenyl]sulfonyl-2,3-dihydroindole
  • 1-[4-(2-Fluoroethyl)phenyl]sulfonyl-2,3-dihydroindole

Comparison: 1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research.

Properties

Molecular Formula

C16H16ClNO2S

Molecular Weight

321.8 g/mol

IUPAC Name

1-[4-(2-chloroethyl)phenyl]sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C16H16ClNO2S/c17-11-9-13-5-7-15(8-6-13)21(19,20)18-12-10-14-3-1-2-4-16(14)18/h1-8H,9-12H2

InChI Key

XWHYTBNJMLPYLV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)CCCl

Origin of Product

United States

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